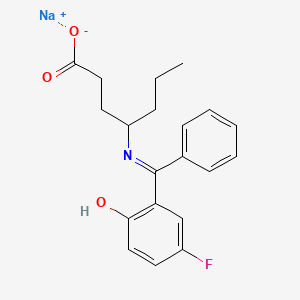
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a phenylmethylene group, and a heptanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt typically involves multiple steps, including the formation of the fluorinated aromatic ring, the introduction of the phenylmethylene group, and the attachment of the heptanoic acid moiety. Common synthetic routes may involve:
Formation of the Fluorinated Aromatic Ring: This step often involves the fluorination of a suitable aromatic precursor using reagents such as fluorine gas or other fluorinating agents under controlled conditions.
Introduction of the Phenylmethylene Group: This can be achieved through a condensation reaction between the fluorinated aromatic compound and a benzaldehyde derivative.
Attachment of the Heptanoic Acid Moiety: This step typically involves the reaction of the intermediate compound with heptanoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, catalysts (e.g., palladium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)pentanoic acid sodium salt
- 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
- 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)propanoic acid sodium salt
Uniqueness
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)heptanoic acid sodium salt is unique due to its specific structure, which includes a heptanoic acid moiety. This structural feature may confer distinct chemical and biological properties compared to similar compounds with shorter alkyl chains.
Properties
CAS No. |
62666-31-3 |
|---|---|
Molecular Formula |
C20H21FNNaO3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
sodium;4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]heptanoate |
InChI |
InChI=1S/C20H22FNO3.Na/c1-2-6-16(10-12-19(24)25)22-20(14-7-4-3-5-8-14)17-13-15(21)9-11-18(17)23;/h3-5,7-9,11,13,16,23H,2,6,10,12H2,1H3,(H,24,25);/q;+1/p-1 |
InChI Key |
GWGUWTNTMATOPP-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(CCC(=O)[O-])N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)F)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















